Cas no 663170-09-0 (methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate)

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate
- EN300-1851823
- 663170-09-0
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- インチ: 1S/C8H14O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h6-7,9H,2-5H2,1H3/t6-,7?/m0/s1
- InChIKey: LBFWQLXLQPJATQ-PKPIPKONSA-N
- ほほえんだ: O1CCCC1[C@H](CC(=O)OC)O
計算された属性
- せいみつぶんしりょう: 174.08920892g/mol
- どういたいしつりょう: 174.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 55.8Ų
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851823-0.25g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 0.25g |
$1525.0 | 2023-09-19 | ||
Enamine | EN300-1851823-1g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 1g |
$1658.0 | 2023-09-19 | ||
Enamine | EN300-1851823-0.1g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1851823-1.0g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 1g |
$1658.0 | 2023-06-01 | ||
Enamine | EN300-1851823-0.05g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1851823-5.0g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 5g |
$4806.0 | 2023-06-01 | ||
Enamine | EN300-1851823-10.0g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 10g |
$7128.0 | 2023-06-01 | ||
Enamine | EN300-1851823-2.5g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1851823-10g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1851823-0.5g |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |
663170-09-0 | 0.5g |
$1591.0 | 2023-09-19 |
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoateに関する追加情報
Methyl (3S)-3-Hydroxy-3-(Oxolan-2-Yl)Propanoate: A Comprehensive Overview
Methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate, also known by its CAS number 663170-09-0, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of propanoic acid, with a hydroxyl group and an oxolane substituent on the third carbon, along with a methyl ester group. Its structure makes it a versatile molecule, capable of participating in a wide range of chemical reactions and applications.
The synthesis of methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate involves several steps, including the formation of the oxolane ring and the introduction of the hydroxyl and ester groups. Recent studies have focused on optimizing the synthesis process to improve yield and purity. For instance, researchers have explored the use of chiral catalysts to achieve high enantiomeric excess in the formation of the (3S) configuration, which is critical for its biological activity.
One of the most promising applications of this compound is in the field of drug development. The hydroxyl group and oxolane ring provide opportunities for functionalization, enabling the creation of bioactive molecules with potential therapeutic effects. Recent research has highlighted its role as a precursor for anti-inflammatory agents and neuroprotective drugs. For example, a study published in 2022 demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
In addition to its pharmaceutical applications, methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate has found use in materials science. Its ability to form stable polymers has led to its incorporation into biodegradable plastics and coatings. A 2021 study investigated its use as a monomer in polycarbonate synthesis, showcasing its potential in creating environmentally friendly materials with enhanced mechanical properties.
The compound's unique properties also make it valuable in food chemistry. Its ability to act as an emulsifier and stabilizer has led to its inclusion in food products, particularly in dairy and confectionery items. Recent research has focused on optimizing its stability under various processing conditions to ensure consistent performance across different food applications.
From an environmental perspective, methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate has been studied for its biodegradability. Researchers have found that under aerobic conditions, the compound undergoes rapid degradation, making it a more sustainable alternative to traditional chemical additives. This finding aligns with growing industry trends toward eco-friendly chemical solutions.
In conclusion, methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate is a multifaceted compound with diverse applications across pharmaceuticals, materials science, and food chemistry. Its structural versatility and favorable properties continue to drive innovation in these fields. As research advances, particularly in areas such as enantioselective synthesis and biodegradation studies, this compound is poised to play an even greater role in addressing global challenges in health, sustainability, and technology.
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